Tetrazolo[1,5-a]pyrimidine Tetrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 275-03-6
VCID: VC1708412
InChI: InChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1/h1-3H
SMILES: C1=CN2C(=NN=N2)N=C1
Molecular Formula: C4H3N5
Molecular Weight: 121.1 g/mol

Tetrazolo[1,5-a]pyrimidine

CAS No.: 275-03-6

Cat. No.: VC1708412

Molecular Formula: C4H3N5

Molecular Weight: 121.1 g/mol

* For research use only. Not for human or veterinary use.

Tetrazolo[1,5-a]pyrimidine - 275-03-6

Specification

CAS No. 275-03-6
Molecular Formula C4H3N5
Molecular Weight 121.1 g/mol
IUPAC Name tetrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1/h1-3H
Standard InChI Key ZDGQAVFYXBCIKB-UHFFFAOYSA-N
SMILES C1=CN2C(=NN=N2)N=C1
Canonical SMILES C1=CN2C(=NN=N2)N=C1

Introduction

Chemical Structure and Properties

Tetrazolo[1,5-a]pyrimidine (C4H3N5) is a heterocyclic compound featuring a fused bicyclic structure comprising a tetrazole ring and a pyrimidine ring. The molecular weight of this compound is 121.10 g/mol . The structure contains five nitrogen atoms that contribute to its unique chemical properties and biological activities.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC4H3N5
Molecular Weight121.10 g/mol
CAS Number275-03-6
IUPAC NameTetrazolo[1,5-a]pyrimidine
AppearanceCrystalline solid
InChIInChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1
SMILESC1=CN2C(=NN=N2)N=C1

The compound exhibits a unique azido-tetrazole equilibrium in solution, which is influenced by various factors including solvent, temperature, and substituent effects . This tautomeric equilibrium plays a crucial role in the reactivity and applications of tetrazolo[1,5-a]pyrimidine derivatives.

Synthesis Methods

The synthesis of tetrazolo[1,5-a]pyrimidine and its derivatives has been extensively studied, with numerous methodologies reported in the literature. These methods range from traditional approaches to modern, environmentally friendly procedures.

Traditional Synthesis Approaches

Traditional methods for synthesizing tetrazolo[1,5-a]pyrimidine derivatives often involve multistep processes, high temperatures, and the use of organic solvents. These approaches, while effective, present several drawbacks including long reaction times, environmental concerns, and sometimes lower yields.

Modern and Green Chemistry Approaches

Recent advancements have focused on developing more efficient and environmentally friendly synthesis methods for tetrazolo[1,5-a]pyrimidine derivatives.

DABCO-Catalyzed One-Pot Synthesis

A notable advancement is the DABCO-catalyzed one-pot synthesis of tetrazolo[1,5-a]pyrimidines. This methodology involves the reaction of malononitrile and aldehydes with 5-aminotetrazole monohydrate using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in isopropanol under reflux conditions . This approach offers several advantages:

  • Simple and efficient one-pot procedure

  • Environmentally friendly conditions

  • Low-cost technique

  • Potential for preparing compounds with medicinal properties

Metal-Organic Framework Catalyzed Synthesis

Another innovative approach involves using a hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal–organic framework as a recyclable catalyst. This method employs a one-pot three-component reaction of benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole .

Reaction ParametersOptimized Conditions
CatalystHMTA-BAIL@MIL-101(Cr)
Amount of Catalyst0.01 g
Temperature100°C
Reaction ConditionsSolvent-free
Reaction Time15 minutes
Yield Range88-98%

This method demonstrates excellent yields (88-98%) within short reaction times (15 minutes) and shows good tolerance for various electron-withdrawing and electron-donating substituents on the benzaldehyde component .

Eco-Friendly Cyclocondensation Approach

An efficient synthesis methodology for tetrazolo[1,5-a]pyrimidines substituted at the 5- and 7-positions involves a cyclocondensation reaction between 5-aminotetrazole (NCN component) and β-enaminone (CCC component) . This approach produces two distinct products depending on the β-enaminone substituent:

  • Precursor compounds with R = CF3 or CCl3 lead to tetrazolo[1,5-a]pyrimidines with high regioselectivity, with R at the 7-position of the heterocyclic ring.

  • Precursor compounds with R = aryl or methyl lead to a mixture of tetrazolo[1,5-a]pyrimidines (R in the 5-position) and 2-azidopyrimidines (R in the 4-position), attributed to an azide-tetrazole equilibrium .

Azido-Tetrazole Equilibrium

A fascinating aspect of tetrazolo[1,5-a]pyrimidine chemistry is the azido-tetrazole equilibrium observed in solution. This equilibrium is influenced by several factors including:

  • Solvent effects

  • Temperature

  • Steric effects

  • Electron-donating groups

  • Electron-withdrawing groups

Research has demonstrated that in the solid state, these compounds predominantly exist as 2-azidopyrimidines, while in solution, they can exist in equilibrium between the tetrazole and azide forms .

Biological Activities and Applications

Tetrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in pharmaceutical research due to their diverse biological activities.

Antitumor and Anticancer Activities

Tetrazolo[1,5-a]pyrimidine derivatives have shown promising antitumor and anticancer properties. Novel spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids have been designed and synthesized as potent antitumor agents . These hybrid molecules combine three biologically active heterocyclic cores:

  • Spirooxindole

  • O-naphthoquinone

  • Tetrazolo[1,5-a]pyrimidine

The synthesis of these hybrid molecules was achieved through the three-component condensation of 2-hydroxy-1,4-naphthoquinone, isatins, and 5-aminotetrazole in refluxing acetic acid. Testing against cancer cells (HepG2) and normal cells (LO2) demonstrated their selective anticancer activity .

Antiviral Activity

Tetrazolo[1,5-a]pyrimidine derivatives have demonstrated anti-HBV (hepatitis B virus) activity, making them potential candidates for antiviral drug development .

Other Therapeutic Applications

Additional reported biological activities of tetrazolo[1,5-a]pyrimidine derivatives include:

  • Antimicrobial activity

  • Antioxidant effects

  • Central nervous system stimulant properties

  • Potential applications in obesity treatment

  • Treatments for diabetes

  • Hypertension management

  • Coronary heart disease therapy

  • Thyroid cancer treatment

Structure-Activity Relationships

The biological activity of tetrazolo[1,5-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the ring system. The geometrically rigid bicyclic and polycyclic systems with 3D spatial alignment of substituents lead to outstanding biological performances due to improved binding capability to multiple receptors with high affinity .

Biological ActivityKey Structural Features
Antitumor activityIncorporation of indole nucleus with tetrazolo[1,5-a]pyrimidine core
Antiviral (anti-HBV)Specific substituents at 5- and 7-positions
AntimicrobialPresence of electron-withdrawing groups
CNS stimulant effectsCore tetrazolo[1,5-a]pyrimidine structure

Synthesis of Advanced Tetrazolo[1,5-a]pyrimidine Derivatives

Tetrazolo[1,5-a]pyrimidine-6-carbonitriles

The synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives has been achieved using a novel hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal–organic framework as a recyclable catalyst. This approach involves a one-pot three-component reaction under solvent-free conditions .

The reaction mechanism involves:

  • Knoevenagel condensation between benzaldehyde and 3-cyanoacetyl indole

  • Nucleophilic addition of 1H-tetrazole-5-amine

  • Intramolecular cyclization to form the tetrazolo[1,5-a]pyrimidine ring

The catalyst's efficiency is attributed to a synergic effect of abundant Lewis acid sites (Cr3+) and Brønsted acidity of the ionic liquid in the highly ordered crystalline structure of the composite .

Spirooxindole-O-Naphthoquinone-Tetrazolo[1,5-a]pyrimidines

The synthesis of spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids involves a three-component condensation reaction. The suggested reaction pathway includes:

  • Keto form of 2-hydroxy-1,4-naphthoquinone undergoing Knoevenagel condensation with isatin to form olefin

  • The olefin reacting with 5-aminotetrazole by carbonyl-amine condensation to produce secondary ketamine

  • Intramolecular cyclization via aza-Michael addition to generate C3-spirooxindole product

CompoundSubstituentReaction Time (h)Melting Point (°C)Yield (%)
4c5'-Chloro->300-
4d6'-Bromo-281-283-
4k6-Cl7291-29345
4l6-OCH37281-28346
4m5-OCF38273-27636
4n7-CF37288-29047

These compounds were characterized using various analytical techniques including 1H-NMR and 13C-NMR spectroscopy .

Analytical Characterization

Spectroscopic Analysis

Tetrazolo[1,5-a]pyrimidine derivatives have been characterized using various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Infrared (IR) spectroscopy

  • Mass spectrometry

  • X-ray crystallography

X-ray diffraction (XRD), field emission scanning electron microscopy (FE-SEM), energy-dispersive X-ray spectroscopy (EDX), Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), and Brunauer–Emmett–Teller (BET) analysis have been used to characterize novel catalysts employed in the synthesis of tetrazolo[1,5-a]pyrimidine derivatives .

Crystal Structure Analysis

Crystal structures of tetrazolo[1,5-a]pyrimidine and its derivatives have been determined through single-crystal X-ray diffraction. These studies provide valuable insights into the molecular arrangement, bond lengths, angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships .

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